L-Ribose

Description

Properties

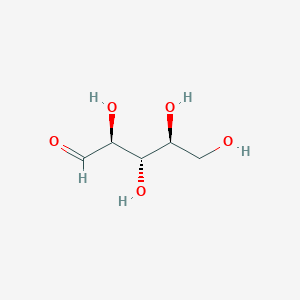

IUPAC Name |

(2S,3S,4S)-2,3,4,5-tetrahydroxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMYPHUHKUWMLA-MROZADKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]([C@@H](C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80947085 | |

| Record name | Pentose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80947085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24259-59-4 | |

| Record name | L-Ribose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24259-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribose, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024259594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80947085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-ribose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIBOSE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ON80XH54BH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Stereochemistry and Conformation of L-Ribose

This technical guide provides a comprehensive overview of the stereochemical and conformational properties of this compound, an unnatural pentose sugar and the enantiomer of the biologically ubiquitous D-ribose. Understanding these characteristics is critical for its application in the synthesis of L-nucleoside analogues, which are significant in antiviral and anticancer drug development.

Stereochemistry of this compound

This compound is an aldopentose, a five-carbon monosaccharide with an aldehyde functional group. Its stereochemistry is defined by the spatial arrangement of its hydroxyl groups.

Enantiomeric Relationship

This compound is the non-superimposable mirror image, or enantiomer, of D-ribose.[1][2] While D-ribose is a fundamental component of RNA, this compound is rare in nature but has gained importance as a chiral building block in synthetic chemistry.[1][3][4] In the Fischer projection, the hydroxyl group on the chiral carbon furthest from the aldehyde group (C4) is positioned on the left for L-sugars, whereas for D-sugars, it is on the right.[2]

Absolute Configuration

The systematic IUPAC name for the open-chain form of this compound is (2S,3S,4S)-2,3,4,5-tetrahydroxypentanal.[5] The absolute configurations at the three chiral centers are distinct from D-ribose, as detailed in the table below.

| Chiral Center | This compound Configuration | D-Ribose Configuration |

| C2 | R | S |

| C3 | S | R |

| C4 | S | R |

| Table 1: Absolute configuration of chiral centers in L- and D-Ribose.[6] |

Conformation of this compound in Solution

In aqueous solution, this compound, like its D-enantiomer, exists as an equilibrium mixture of its open-chain aldehyde form and four cyclic hemiacetal isomers.[2][7] The cyclization occurs through an intramolecular reaction between the aldehyde group (C1) and a hydroxyl group, typically at C4 or C5.

-

Furanose: Reaction with the C4-hydroxyl group forms a five-membered ring.[2][7]

-

Pyranose: Reaction with the C5-hydroxyl group forms a six-membered ring.[2][7]

This cyclization creates a new chiral center at C1, the anomeric carbon. The two resulting stereoisomers are called anomers, designated as α and β.[2]

Conformational Equilibrium

While specific quantitative data for this compound is less common, the equilibrium distribution is expected to mirror that of D-ribose due to their enantiomeric nature. In solution at room temperature, the pyranose forms are predominant.[2]

| Form | Relative Abundance (%) |

| β-D-Ribopyranose | 59 |

| α-D-Ribopyranose | 20 |

| β-D-Ribofuranose | 13 |

| α-D-Ribofuranose | 7 |

| Open Chain | 0.1 |

| Table 2: Approximate relative abundance of D-ribose forms in aqueous solution, which serves as a model for this compound equilibrium.[2] |

Furanose Ring Pucker

The five-membered furanose ring is not planar and adopts puckered conformations to relieve steric strain.[2] This puckering is crucial for the structure of nucleic acids. The two most stable conformations are the envelope and twist forms. For ribose, these are typically described by the displacement of the C2' and C3' atoms from the plane formed by C1', C4', and the ring oxygen.

-

C3'-endo (North): The C3' atom is displaced on the same side of the ring as the C5' atom. This conformation is characteristic of A-form DNA and RNA.[2][8]

-

C2'-endo (South): The C2' atom is displaced on the same side of the ring as the C5' atom. This is the predominant pucker in B-form DNA.[2][8]

Anomeric Effect

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon of a pyranose ring to favor the axial position, despite the steric hindrance.[9][10] This effect arises from a stabilizing hyperconjugation interaction between a lone pair of the endocyclic ring oxygen and the antibonding (σ*) orbital of the C1-substituent bond.[9] This stabilization is maximized when the lone pair and the C-X bond are anti-periplanar, which occurs in the axial conformation. The magnitude of this effect is estimated to be 4-8 kJ/mol in sugars.[9]

Experimental Methodologies for Structural Analysis

The determination of this compound stereochemistry and conformation relies on several key analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state analysis and X-ray crystallography for solid-state analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-destructive technique for elucidating the structure and conformation of molecules in solution.[11]

-

Sample Preparation:

-

Data Acquisition:

-

Place the sample in the NMR spectrometer.

-

Perform locking and shimming procedures to optimize the magnetic field homogeneity.[12]

-

Acquire a standard 1D ¹H NMR spectrum to observe the equilibrium mixture of anomers. The anomeric protons typically resonate in the 4.0-5.5 ppm range.[13]

-

Acquire 2D correlation spectra (e.g., COSY, TOCSY) to establish proton-proton connectivities and assign signals to specific sugar rings.

-

Acquire a 2D NOESY spectrum to measure through-space proton-proton distances, which provides critical information for determining ring pucker and the orientation of substituents.

-

-

Data Analysis:

-

Integrate the anomeric proton signals in the 1D ¹H spectrum to quantify the relative populations of the different furanose and pyranose anomers.

-

Analyze the ³J(H,H) coupling constants. The magnitude of these couplings, particularly between H1-H2, is dependent on the dihedral angle and is diagnostic of the anomeric configuration (α vs. β) and ring conformation.

-

Analyze cross-peak intensities in the NOESY spectrum to confirm conformational preferences, such as the C2'-endo or C3'-endo pucker in the furanose forms.

-

X-Ray Crystallography

X-ray crystallography provides precise atomic coordinates of a molecule in its crystalline solid state.[14] This technique is essential for unambiguously determining the absolute stereochemistry and the preferred conformation in the solid phase.

-

Crystallization:

-

Grow single crystals of this compound suitable for diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion). It has been noted that racemic Dthis compound often crystallizes more readily than the pure enantiomers.[15]

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern using a detector as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of structure factors.

-

Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map.

-

Build an initial atomic model into the electron density map.

-

Refine the model against the experimental data by least-squares minimization, adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.

-

The final refined structure provides a detailed 3D model of this compound as it exists in the crystal lattice.

-

References

- 1. fiveable.me [fiveable.me]

- 2. Ribose - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C5H10O5 | CID 90428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chiral Recognition of D/L-Ribose by Visual and SERS Assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Conformationally restricted nucleotides as a probe of structure–function relationships in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anomeric effect - Wikipedia [en.wikipedia.org]

- 10. Ch25: Anomeric effect [chem.ucalgary.ca]

- 11. iq.ufrgs.br [iq.ufrgs.br]

- 12. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 13. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 14. X-ray structure of a novel this compound isomerase acting on a non-natural sugar this compound as its ideal substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Biological Function and Therapeutic Potential of L-Ribose Containing Nucleosides: A Technical Guide

An in-depth technical guide or whitepaper on the core biological function of L-Ribose containing nucleosides

Abstract

Nucleic acids, the fundamental molecules of life, are constructed from D-enantiomers of ribose and deoxyribose. This homochirality is essential for their canonical structures and functions. This compound containing nucleosides, the mirror images of their natural counterparts, represent a fascinating class of synthetic molecules with unique biological properties. Their inherent resistance to degradation by nucleases, which are stereospecific for D-sugars, grants them exceptional stability in biological systems.[1][2] While unable to substitute for D-nucleosides in sustaining life's central dogma, L-nucleoside analogs can be metabolized by cellular enzymes and interact with viral polymerases, leading to potent therapeutic effects.[2][3][4] This technical guide provides an in-depth exploration of the synthesis, structural impact, metabolism, and biological functions of this compound containing nucleosides, with a focus on their successful application as antiviral and anticancer agents and their emerging role in developing novel therapeutics like Spiegelmers.

Introduction

In the architecture of life, D-ribose and its derivative, D-deoxyribose, are the exclusive sugar moieties forming the backbone of RNA and DNA, respectively.[5][6] This sugar, in its D-configuration, is a critical component of nucleotides, nucleotide coenzymes like ATP, NAD+, and FAD, and is central to the storage and transfer of genetic information.[7][8] The unnatural enantiomer, this compound, was first prepared in 1891 and for a long time remained a chemical curiosity.[7] However, the development of synthetic methodologies to produce this compound and its corresponding nucleosides has unlocked a powerful platform for drug discovery.[9][10]

L-nucleoside analogs are biomolecules where the natural D-ribose or D-deoxyribose is replaced by its L-enantiomer.[2] This seemingly simple inversion of chirality at all stereocenters of the sugar ring dramatically alters their biological behavior. While they retain the same nucleobases (A, G, C, T, U) and can form Watson-Crick base pairs, their mirror-image stereochemistry makes them unrecognizable to the enzymatic machinery that metabolizes and degrades natural nucleic acids.[1][2] This inherent stability, combined with their ability to be phosphorylated by cellular kinases and subsequently inhibit viral polymerases, forms the basis of their therapeutic utility.[2][3] This guide will detail the core biological functions and mechanisms of action of these important molecules for researchers, scientists, and professionals in drug development.

Synthesis of L-Ribonucleosides

The therapeutic potential of L-nucleosides has driven the development of efficient synthetic routes. This compound, the key starting material, was once prohibitively expensive but has become a commodity chemical.[10]

-

Chemical Synthesis: The primary industrial-scale production of this compound involves the molybdenum-catalyzed epimerization of the cheap and abundant L-arabinose.[10] this compound can then be converted into a protected intermediate, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-L-ribose (L-ATBR), which serves as a glycosyl donor for coupling with various nucleobases to form the desired L-ribonucleosides.[10][11] Other strategies include multi-step conversions from D-sugars like D-glucose or D-ribose. [1, 71b]

-

Biocatalytic Synthesis: Chemoenzymatic and biocatalytic methods offer environmentally sustainable alternatives to traditional chemical synthesis.[12] For instance, nucleoside 2′-deoxyribosyltransferases (NDTs) can be used to catalyze the transglycosylation reaction, transferring the this compound moiety from a donor nucleoside to a target nucleobase with high stereoselectivity for the desired β-anomer.[12]

Structural Impact of this compound on Nucleic Acids

The substitution of D-ribose with this compound has profound consequences for nucleic acid structure.

-

Homochiral L-DNA/L-RNA: An oligonucleotide composed entirely of L-deoxynucleosides (L-DNA) forms a left-handed double helix that is a perfect mirror image of the natural right-handed B-form DNA.[1] This structural inversion renders it completely resistant to degradation by natural nucleases, which are chiral catalysts evolved to recognize D-nucleic acids.[1][2]

-

Heterochiral DNA/LNA: When a single L-nucleotide is incorporated into a D-DNA strand, it can still form stable Watson-Crick base pairs with its complementary D-nucleotide.[1] However, this "chiral invasion" introduces a local perturbation in the helical structure, though the overall duplex stability is only slightly decreased.[1] This property is crucial for the mechanism of action of many L-nucleoside antiviral drugs.

-

Nuclease Resistance: The most significant biological property arising from the L-configuration is resistance to enzymatic degradation.[1][2] Enzymes such as DNases and RNases cannot bind to or cleave the phosphodiester backbone of L-nucleic acids, leading to vastly superior plasma and intracellular stability compared to their D-counterparts. This makes them ideal candidates for therapeutic applications.[2]

Cellular Metabolism and Biological Interactions

Despite being unnatural, L-nucleoside analogs can be processed by cellular machinery, which is the key to their therapeutic activity.

Cellular Uptake and Metabolic Activation

L-nucleoside analogs are designed to act as prodrugs. After administration, they are transported into cells where they are converted into their active triphosphate forms by host cell kinases.[13] This three-step phosphorylation is often the rate-limiting step in their activation.[2] For example, L-cytidine and L-uridine derivatives can be phosphorylated and interconverted by cellular enzymes.[4] This metabolic activation is critical, as the triphosphate form is the actual molecule that interacts with and inhibits the target polymerases.[2][3]

Interaction with Viral and Cellular Enzymes

The therapeutic efficacy of L-nucleoside analogs relies on the selective inhibition of viral polymerases over host cellular polymerases.

-

Viral Polymerases: The active L-nucleoside triphosphates are recognized by viral polymerases, such as HIV reverse transcriptase (RT) and hepatitis B virus (HBV) DNA polymerase.[2][3] They act as competitive inhibitors of the natural D-nucleoside triphosphate substrates. Upon incorporation into the growing viral DNA chain, they act as chain terminators because the sugar moiety (often a 2',3'-dideoxy-L-ribose analog) lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[2]

-

Cellular Polymerases: A favorable therapeutic window is achieved because L-nucleoside triphosphates are generally poor substrates for human DNA polymerases (α, β, and γ).[3] This selectivity minimizes toxicity to the host cell, a critical feature for successful antiviral drugs.

-

Other Enzymes: L-nucleotides have also been shown to interact with other key cellular enzymes. For example, L-ATP and L-ADP can bind to the allosteric and active sites of mammalian ribonucleotide reductase (RR), a key enzyme in DNA synthesis and a target for cancer therapy, with affinities only moderately weaker than their D-counterparts.[14]

| L-Nucleoside Triphosphate | Target Enzyme | 50% Inhibitory Concentration (IC₅₀) | Selectivity | Reference |

| β-L-dCTP | Woodchuck Hepatitis Virus (WHV) DNA Polymerase | 0.24 µM | High (Poor substrate for human polymerases) | [3] |

| β-L-dTTP | WHV DNA Polymerase | 1.82 µM | High (Poor substrate for human polymerases) | [3] |

| β-L-dATP | WHV DNA Polymerase | 0.81 µM | High (Poor substrate for human polymerases) | [3] |

| β-L-dUTP | WHV DNA Polymerase | 5.26 µM | High (Poor substrate for human polymerases) | [3] |

Therapeutic Applications

The unique properties of L-nucleosides have led to their development in several therapeutic areas.

Antiviral Agents

This is the most successful application of L-nucleoside technology. Their high stability and selective targeting of viral polymerases have produced cornerstone drugs for treating chronic viral infections.[2][3]

| Drug Name (Analog Type) | Target Virus(es) | Mechanism of Action | Reference |

| Lamivudine (3TC) (β-L-dioxolane-cytidine) | HIV, HBV | Chain termination of viral DNA synthesis | [2][13] |

| Emtricitabine (FTC) (β-L-5-fluoro-dioxolane-cytidine) | HIV, HBV | Chain termination of viral DNA synthesis | [2][13] |

| Telbivudine (LdT) (β-L-thymidine) | HBV | Chain termination of viral DNA synthesis | [2][3] |

| Clevudine (L-FMAU) | HBV | Chain termination of viral DNA synthesis | [10] |

| β-L-d4T analogs (β-L-2′,3′-didehydro-2′,3′-dideoxythymidine) | HIV | Chain termination of viral DNA synthesis | [2] |

Anticancer Agents

The same principles of metabolic activation and chain termination can be applied to target rapidly dividing cancer cells. L-nucleoside analogs are being investigated as antimetabolites for cancer chemotherapy.[2][14][15]

-

5-fluorotroxacitabine (5FTRX): This L-nucleoside analog, containing a fluorinated cytosine and a dioxolane ring, can be phosphorylated to its triphosphate form.[2] It leads to DNA chain termination during replication, causing cancer cell death.[2] Notably, it has shown efficacy in Acute Myeloid Leukemia (AML) cell lines and has demonstrated an ability to overcome certain mechanisms of drug resistance.[2]

-

L-4′-Thionucleosides: Analogs where the 4'-oxygen of the ribose ring is replaced with sulfur have also been synthesized and evaluated for anti-tumor activity.[2]

Spiegelmers (L-Aptamers)

Spiegelmers (from the German Spiegel for mirror) are nucleic acid aptamers made from this compound or L-deoxyribose.[2][10] They are developed through a unique mirror-image selection process.

-

A chemical mirror image of the desired biological target is synthesized (e.g., a D-peptide if the real target is an L-peptide).

-

A standard SELEX (Systematic Evolution of Ligands by Exponential Enrichment) process is performed against this mirror-image target using a library of D-oligonucleotides.

-

The sequence of the resulting high-affinity D-aptamer is determined.

-

An L-oligonucleotide of the identical sequence (the Spiegelmer) is chemically synthesized.

This L-aptamer will bind to the natural biological target with the same high affinity and specificity as the D-aptamer bound to the mirror-image target. The key advantage is that the Spiegelmer, being made of L-nucleic acid, is extremely resistant to nuclease degradation, giving it a long plasma half-life suitable for therapeutic use.[2][10]

References

- 1. [Effect of chirality of ribose on nucleic acid structure and function] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in Therapeutic L-Nucleosides and L-Nucleic Acids with Unusual Handedness - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Metabolism of pyrimidine L-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. alevelbiology.co.uk [alevelbiology.co.uk]

- 7. Ribose - Wikipedia [en.wikipedia.org]

- 8. Ribose | Description, Forms, Function, & Uses | Britannica [britannica.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Biocatalytic synthesis of ribonucleoside analogues using nucleoside transglycosylase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

L-Ribose: A Chiral Precursor for Enantiomerically Pure Antiviral Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-Ribose, the unnatural enantiomer of the ubiquitous D-Ribose, has emerged as a critical chiral precursor in modern organic synthesis. Its unique stereochemistry provides a powerful tool for the construction of complex, enantiomerically pure molecules, particularly in the realm of antiviral drug development. This guide explores the utility of this compound as a starting material for the synthesis of potent L-nucleoside analogues, detailing the synthetic strategies, key experimental protocols, and the biological mechanisms of action of these important therapeutic agents.

Introduction to this compound in Chiral Synthesis

The principle of chirality is fundamental to drug design and efficacy, as stereoisomers of a drug molecule can exhibit vastly different pharmacological and toxicological profiles. This compound, a pentose sugar not commonly found in nature, serves as an invaluable chiral pool starting material.[1] Its well-defined stereocenters provide a scaffold for the synthesis of L-nucleoside analogues, which are mirror images of the naturally occurring D-nucleosides. This structural inversion can lead to compounds with enhanced antiviral activity and improved pharmacokinetic properties, often due to reduced recognition by host enzymes, leading to lower cytotoxicity.[2]

Synthesis of Antiviral L-Nucleoside Analogues from this compound

This compound is a key starting material for the synthesis of several clinically important antiviral drugs, including Clevudine, Levovirin, and Maribavir. The general synthetic strategy involves the protection of the hydroxyl groups of this compound, followed by the crucial stereoselective coupling with a heterocyclic base (nucleobase), and subsequent deprotection to yield the final L-nucleoside analogue.

Key Synthetic Transformations

A cornerstone of L-nucleoside synthesis is the Vorbrüggen glycosylation , a powerful method for forming the N-glycosidic bond between the sugar moiety and the nucleobase.[3] This reaction typically involves the use of a protected sugar, a silylated nucleobase, and a Lewis acid catalyst.[3][4] The stereochemical outcome of the glycosylation is often controlled by the participation of a neighboring group at the C2 position of the sugar, leading to the desired β-anomer.[5]

Synthetic Workflow for L-Nucleoside Analogues

The following diagram illustrates a generalized workflow for the synthesis of L-nucleoside analogues from this compound.

Caption: Generalized synthetic workflow from this compound to L-nucleoside analogues.

Case Study 1: Clevudine (L-FMAU)

Clevudine is a potent antiviral drug used for the treatment of chronic hepatitis B virus (HBV) infection.[6] It is an L-nucleoside analogue of thymidine.

Synthesis of Clevudine

One reported synthesis of Clevudine starts from L-arabinose, which can be converted to a key this compound derivative.[7] A more recent approach describes a protecting-group-free synthesis starting from 2-deoxy-2-fluoro-D-galactopyranose.[8] The key steps in a convergent synthesis involve the stereoselective glycosylation of a protected L-ribofuranose derivative with silylated thymine.

Table 1: Representative Yields in Clevudine Synthesis

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |

| Benzylation of L-arabinose | L-arabinose | Benzyl L-arabinoside | Benzyl alcohol, HCl gas | High |

| Isopropylidene protection | Benzyl L-arabinoside | 2,3-O-Isopropylidene derivative | 2,2-Dimethoxypropane, p-TsOH | High |

| Oxidation and Reduction | Isopropylidene deriv. | Epimeric alcohol | PDC, DCE then NaBH4, MeOH | Good |

| Glycosylation (Vorbrüggen) | Protected L-sugar | Protected Clevudine | Silylated thymine, Lewis Acid (e.g., TMSOTf) in CHCl3 | 60-70 |

| Deprotection | Protected Clevudine | Clevudine | NH3/MeOH | High |

Note: Yields are representative and can vary based on specific reaction conditions and scale.

Experimental Protocol: Vorbrüggen Glycosylation for Clevudine Synthesis (Illustrative)

-

Silylation of Nucleobase: To a suspension of thymine in anhydrous acetonitrile, add N,O-bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf). Reflux the mixture under an inert atmosphere until a clear solution is obtained.

-

Glycosylation: Cool the silylated thymine solution to 0 °C. In a separate flask, dissolve the protected L-ribofuranosyl acetate in anhydrous acetonitrile. Add the sugar solution to the silylated thymine solution, followed by the dropwise addition of a Lewis acid (e.g., TMSOTf).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the protected Clevudine.

Mechanism of Action of Clevudine

Clevudine is administered as a prodrug and is phosphorylated intracellularly to its active triphosphate form, clevudine triphosphate.[9] This active metabolite then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the HBV DNA polymerase.[9][10] Incorporation of clevudine triphosphate leads to premature chain termination, thus inhibiting viral replication.[6]

Caption: Mechanism of action of Clevudine.

Case Study 2: Levovirin

Levovirin is the L-enantiomer of the broad-spectrum antiviral drug ribavirin. While ribavirin has known antiviral activity, levovirin itself lacks direct antiviral effects but possesses immunomodulatory properties.[11]

Synthesis of Levovirin

The synthesis of Levovirin from this compound involves the preparation of a protected L-ribofuranose, typically 1,2,3,5-tetra-O-acetyl-L-ribofuranose, which is then coupled with a triazole derivative.[12]

Table 2: Representative Yields in Levovirin Synthesis

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |

| Acetal Formation | This compound | Methyl L-ribofuranoside | Methanol, HCl | High |

| Acetylation | Methyl L-ribofuranoside | Acetylated derivative | Acetic anhydride, pyridine | High |

| Acetolysis | Acetylated derivative | 1,2,3,5-tetra-O-acetyl-L-ribofuranose | Acetic acid, acetic anhydride, H2SO4 | ~57 |

| Glycosylation | Acetylated this compound | Protected Levovirin | Silylated triazole derivative, Lewis acid | Good |

| Deprotection | Protected Levovirin | Levovirin | Methanolic ammonia | High |

Note: Yields are representative and can vary based on specific reaction conditions and scale.

Experimental Protocol: Synthesis of 1,2,3,5-tetra-O-acetyl-L-ribofuranose (Illustrative)

-

Acetal Formation: Dissolve this compound in methanol and add a catalytic amount of concentrated hydrochloric acid. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Neutralize the acid and concentrate the solution.

-

Acetylation: Dissolve the resulting methyl L-ribofuranoside in pyridine and cool to 0 °C. Add acetic anhydride dropwise and stir the mixture overnight at room temperature.

-

Acetolysis: Dissolve the acetylated product in a mixture of acetic acid and acetic anhydride. Cool the solution to 0 °C and add concentrated sulfuric acid dropwise. Stir the reaction for a specified time at low temperature.

-

Work-up and Purification: Pour the reaction mixture into ice-water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product by recrystallization to obtain pure 1,2,3,5-tetra-O-acetyl-L-ribofuranose.

Mechanism of Action of Levovirin

Unlike its D-enantiomer, ribavirin, which has multiple proposed antiviral mechanisms including inhibition of inosine monophosphate dehydrogenase (IMPDH) and lethal mutagenesis, Levovirin does not exhibit significant direct antiviral activity.[11][13] Its therapeutic effects are believed to be primarily immunomodulatory, enhancing the host's T-cell response to viral infections.[14]

Caption: Immunomodulatory mechanism of Levovirin.

Case Study 3: Maribavir

Maribavir is an orally bioavailable benzimidazole L-riboside that is used for the treatment of cytomegalovirus (CMV) infection, particularly in transplant recipients.[1]

Synthesis of Maribavir

The synthesis of Maribavir involves the coupling of a protected this compound derivative with the benzimidazole nucleobase.[15] The stereochemistry of the ribose moiety is crucial for its activity.

Table 3: Key Steps in Maribavir Synthesis

| Step | Starting Material | Product | Reagents and Conditions |

| Preparation of this compound derivative | This compound | 1-O-acetyl-2,3,5-tri-O-benzoyl-L-ribose | Multi-step protection sequence |

| Glycosylation | Protected this compound | Protected Maribavir | 5,6-dichloro-2-(isopropylamino)-1H-benzimidazole, Lewis Acid |

| Deprotection | Protected Maribavir | Maribavir | Base-catalyzed hydrolysis |

Mechanism of Action of Maribavir

Maribavir exerts its antiviral effect by a mechanism distinct from DNA polymerase inhibitors. It is a competitive inhibitor of the CMV protein kinase pUL97.[1][16] By binding to the ATP-binding site of pUL97, Maribavir prevents the phosphorylation of viral and cellular proteins that are essential for viral DNA replication, encapsidation, and nuclear egress of the viral capsid.[15][17]

Caption: Mechanism of action of Maribavir.

Conclusion

This compound stands as a testament to the power of stereochemistry in drug discovery. Its role as a chiral precursor has enabled the development of a class of L-nucleoside analogues with significant therapeutic impact. The synthetic routes, while often complex, leverage fundamental principles of organic chemistry to achieve high levels of stereocontrol. Understanding the detailed experimental protocols and the intricate mechanisms of action of these this compound-derived drugs is paramount for the continued development of novel and more effective antiviral agents. This guide provides a foundational understanding for researchers and professionals dedicated to this critical area of medicinal chemistry.

References

- 1. Maribavir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clevudine: a potent inhibitor of hepatitis B virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. What is Clevudine used for? [synapse.patsnap.com]

- 7. mdpi.com [mdpi.com]

- 8. Protecting-group-free synthesis of clevudine (l-FMAU), a treatment of the hepatitis B virus - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. What is the mechanism of Clevudine? [synapse.patsnap.com]

- 10. Mechanism and Toxicity of Clevudine_Chemicalbook [chemicalbook.com]

- 11. Effect of ribavirin, levovirin and viramidine on liver toxicological gene expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. WO2004018492A1 - Process for producing a ribofuranose - Google Patents [patents.google.com]

- 13. What is the mechanism of Ribavirin? [synapse.patsnap.com]

- 14. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Mechanism of Action (MOA) | LIVTENCITY® (maribavir) [livtencity.com]

- 17. Maribavir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of L-Ribose

Introduction this compound, a monosaccharide with the formula C₅H₁₀O₅, is the non-natural enantiomer of the ubiquitous D-Ribose.[1][2] While D-Ribose is a fundamental component of essential biomolecules like RNA and ATP, this compound is not typically found in nature.[1] Its significance in the scientific and pharmaceutical fields stems from its role as a key chiral building block for the synthesis of L-nucleoside analogues.[3][4][5] These analogues are crucial in the development of a range of antiviral and anticancer therapeutic agents, where the unnatural stereochemistry can confer advantages such as increased stability against enzymatic degradation.[4] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, along with relevant experimental protocols and logical workflows pertinent to its application in research and drug development.

Chemical Identity and Structure

This compound is an aldopentose, meaning it is a five-carbon sugar with an aldehyde functional group in its linear form.[1][6][7] In aqueous solutions, it exists in equilibrium between its linear aldehyde form and various cyclic hemiacetal forms (furanoses and pyranoses).[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 24259-59-4[8][9][10][11][12] |

| Molecular Formula | C₅H₁₀O₅[8][9][12][13] |

| Molecular Weight | 150.13 g/mol [6][8][9][12][13] |

| IUPAC Name | (2S,3S,4S)-2,3,4,5-tetrahydroxypentanal (linear form)[7] |

| Synonyms | L-(+)-Ribose, Aldehydo-L-ribose[8][9] |

| InChI Key | PYMYPHUHKUWMLA-MROZADKFSA-N (linear form)[7][8] |

| SMILES | O=C--INVALID-LINK--O)O">C@HO (linear form)[8] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, formulation, and reaction chemistry.

Physical Properties

Quantitative physical data for this compound are summarized below.

Table 2: Physical Properties of this compound

| Property | Value | Conditions / Notes |

| Appearance | White to off-white crystalline powder[6][8][10][14][15][16] | --- |

| Melting Point | 81 - 92 °C[8][10][14][15][17][18] | Range reported across various sources. |

| Boiling Point | ~191 - 415.5 °C[3][8][10][15][19] | Rough estimate; decomposes at higher temperatures. |

| Solubility | Soluble in water (100 mg/mL)[6][8][10][15]; Slightly soluble in Methanol[8][10] | --- |

| Specific Optical Rotation | +19° to +21°[17][18] | c=2 in water, at 20°C, 589 nm. |

| Density | ~1.5 g/cm³[3][15] | Estimated value. |

| Refractive Index | 20° (c=1, H₂O)[8][10] | --- |

Chemical Properties

Key chemical descriptors for this compound are provided in the following table.

Table 3: Chemical Properties and Descriptors of this compound

| Property | Value | Notes |

| pKa | 12.22[8][10] | at 25 °C |

| LogP | -2.3 to -2.7[3][10][13][15] | Indicates high hydrophilicity. |

| Hydrogen Bond Donors | 4[3][6][10][13] | --- |

| Hydrogen Bond Acceptors | 5[3][6][10][13] | --- |

| Rotatable Bond Count | 4[3][6][13] | --- |

| Topological Polar Surface Area | 98 Ų[6][13] | --- |

| Stability | Stable under standard conditions. Combustible.[8][15] | Incompatible with strong oxidizing agents.[8][15] |

Pharmaceutical Significance and Applications

The primary value of this compound in drug development lies in its use as a precursor for L-nucleoside analogues. These compounds often exhibit potent antiviral and anticancer activities. The "unnatural" L-configuration can make them poor substrates for human enzymes that metabolize natural D-nucleosides, potentially reducing toxicity and increasing the drug's half-life.

Caption: Logical workflow of this compound in pharmaceutical applications.

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and analysis of this compound.

Biochemical Production of this compound

Biotechnological methods are often preferred for producing this compound due to their high stereoselectivity under mild, environmentally friendly conditions. A common strategy involves the enzymatic isomerization of a readily available precursor like L-arabinose or L-ribulose.[20]

Caption: Generalized workflow for the biochemical production of this compound.

Methodology Outline:

-

Bioconversion: The starting material (e.g., L-arabinose) is incubated with a whole-cell biocatalyst or purified enzymes (e.g., L-arabinose isomerase and this compound isomerase) in a suitable buffer.[8][21]

-

Reaction Monitoring: The conversion process is monitored over time using methods like High-Performance Liquid Chromatography (HPLC).

-

Purification: Once equilibrium is reached, the reaction mixture is processed to remove enzymes and other impurities. This often involves cell removal via centrifugation, followed by purification techniques such as cation-exchange chromatography.[22]

-

Isolation: The purified this compound solution is concentrated, and the final product is isolated through crystallization.[21][22]

-

Characterization: The identity and purity of the final product are confirmed using the analytical methods described below.

Analytical Characterization Workflow

Proper characterization is essential to confirm the identity, purity, and stereochemistry of this compound.

Caption: Standard analytical workflow for the characterization of this compound.

Detailed Protocols:

-

High-Performance Liquid Chromatography (HPLC) for Purity and Assay:

-

Principle: This method separates this compound from potential impurities based on their interactions with a stationary phase. It is the standard method for assay and impurity profiling.[23]

-

Column: A column with L22 packing material (a strong cation-exchange resin) is specified by the USP-NF.[23] Amide columns can also be used to avoid potential Schiff base formation that occurs with amine columns.[24]

-

Mobile Phase: Degassed water is often sufficient for cation-exchange columns.[25] For amide columns, a mixture like 95% acetonitrile / 5% DI water / 0.1% triethylamine (v/v) may be used.[24]

-

Flow Rate: Typically around 0.5 mL/min.[24]

-

Detection: Refractive Index (RI) detector is commonly used for sugars as they lack a strong UV chromophore.[24]

-

Analysis: The retention time of the main peak in the sample solution is compared to that of a certified this compound reference standard. Purity is determined by the area percentage of the main peak.

-

-

Specific Optical Rotation (Polarimetry):

-

Principle: This technique measures the rotation of plane-polarized light by a chiral molecule in solution. It is essential for confirming the correct enantiomeric form (L- vs. D-).

-

Sample Preparation: Prepare a solution of this compound at a precise concentration, for example, 20 mg/mL in water.[25]

-

Measurement: Use a polarimeter to measure the optical rotation at a specified wavelength (usually the sodium D-line, 589 nm) and temperature (e.g., 20°C).

-

Acceptance Criteria: The measured specific rotation should fall within a defined range, such as +19° to +21°.[17][18] Note: Some sources report a negative rotation for this compound; it is critical to consult the specific reference standard's certificate. The positive value is more commonly cited for L-(+)-Ribose.

-

-

Spectroscopic Confirmation (IR, NMR):

-

Principle: Infrared (IR) spectroscopy confirms the presence of key functional groups (e.g., O-H, C=O), while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, confirming the overall structure and stereochemistry.[21]

-

Procedure: The spectra of the sample are acquired and compared against the spectra of a known reference standard or published data to confirm structural identity.

-

References

- 1. Ribose - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | Disease Research Fields | 24259-59-4 | Invivochem [invivochem.com]

- 4. US8642297B2 - Production of this compound and other rare sugars - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [guidechem.com]

- 7. P. aeruginosa Metabolome Database: this compound (PAMDB001122) [qpmf.rx.umaryland.edu]

- 8. This compound | 24259-59-4 [chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. This compound|lookchem [lookchem.com]

- 11. This compound - High purity | EN [georganics.sk]

- 12. dextrauk.com [dextrauk.com]

- 13. This compound | C5H10O5 | CID 90428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. L-(+)-Ribose 24259-59-4 [sigmaaldrich.com]

- 15. echemi.com [echemi.com]

- 16. chemimpex.com [chemimpex.com]

- 17. L(+)-Ribose, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 18. L(+)-Ribose, 99% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 19. 24259-59-4 | this compound - Moldb [moldb.com]

- 20. researchgate.net [researchgate.net]

- 21. Biochemical preparation of this compound and L-arabinose from ribitol: a new approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Efficient Production of this compound with a Recombinant Escherichia coli Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 23. shodex.com [shodex.com]

- 24. Ribose and Xylose analysis without forming Schiff bases - AppNote [mtc-usa.com]

- 25. uspnf.com [uspnf.com]

A Comprehensive Technical Guide to the Structural Differences Between L-Ribose and D-Ribose

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ribose, a pentose sugar, is a fundamental building block in numerous biological processes. Its naturally occurring form, D-Ribose, is a core component of ribonucleic acid (RNA) and adenosine triphosphate (ATP), making it central to genetic expression and cellular metabolism.[1][2] Its synthetic counterpart, L-Ribose, is an unnatural sugar that is not readily metabolized by most organisms. The structural distinction between these two molecules, while subtle, has profound implications for their biological activity and chemical behavior. This technical guide provides an in-depth analysis of the core structural differences between this compound and D-Ribose, outlines the experimental methodologies used for their characterization, and presents quantitative data for comparative analysis.

Core Structural Difference: Chirality and Enantiomerism

The primary structural difference between this compound and D-Ribose lies in their stereochemistry. They are enantiomers, which means they are non-superimposable mirror images of each other.[2][3] This relationship is analogous to a left and right hand.

Ribose is an aldopentose, a five-carbon sugar with an aldehyde group at one end.[1] It possesses three chiral centers at carbons C2, C3, and C4.[2][4] The "D" and "L" designation is determined by the configuration of the chiral carbon furthest from the aldehyde group (C4). In a Fischer projection, if the hydroxyl (-OH) group on C4 is on the right, the sugar is designated "D-Ribose". If it is on the left, it is designated "this compound".[1][5]

The absolute configurations (using the Cahn-Ingold-Prelog convention) of the chiral centers are inverted between the two enantiomers:

-

D-Ribose: (2R, 3R, 4R)[6]

-

This compound: (2S, 3S, 4S)

This mirror-image relationship dictates that while they share identical intrinsic physical properties in an achiral environment (e.g., melting point, solubility, density), they differ in their interaction with plane-polarized light and other chiral molecules, such as enzymes.[6]

Structural Forms in Aqueous Solution

In an aqueous solution, ribose exists as an equilibrium mixture of its open-chain (linear) aldehyde form and several cyclic hemiacetal forms.[1] The cyclic structures are formed by the intramolecular reaction between the aldehyde group (C1) and a hydroxyl group, typically the -OH on C4 to form a five-membered ring (a furanose ) or the -OH on C5 to form a six-membered ring (a pyranose ).[1][7]

This cyclization creates a new chiral center at C1, the anomeric carbon. The two possible stereoisomers at this position are called anomers, designated as alpha (α) and beta (β).

-

α-anomer: The hydroxyl group on the anomeric carbon is on the opposite side of the ring from the CH₂OH group (at C4).

-

β-anomer: The hydroxyl group on the anomeric carbon is on the same side of the ring as the CH₂OH group.

For D-Ribose at room temperature, the equilibrium mixture in solution is predominantly the pyranose form.[1]

-

β-D-ribopyranose: ~59%

-

α-D-ribopyranose: ~20%

-

β-D-ribofuranose: ~13%

-

α-D-ribofuranose: ~7%

-

Open-chain form: ~0.1%

As this compound is the enantiomer of D-Ribose, it exhibits an identical equilibrium distribution among its corresponding L-forms (e.g., β-L-ribopyranose, α-L-ribofuranose, etc.).

References

- 1. Ribose - Wikipedia [en.wikipedia.org]

- 2. Chiral Recognition of D/L-Ribose by Visual and SERS Assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alevelbiology.co.uk [alevelbiology.co.uk]

- 4. youtube.com [youtube.com]

- 5. homework.study.com [homework.study.com]

- 6. What is the stereochemical relationship of D-ribose to L-xylose? What gen.. [askfilo.com]

- 7. m.youtube.com [m.youtube.com]

The Other Side of Sweetness: A Technical Guide to the Natural Occurrence and Significance of L-Sugars

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

While D-sugars dominate the landscape of biological energy and structure, their stereoisomers, the L-sugars, represent a fascinating and functionally diverse class of molecules. Though considered "rare" in nature, certain L-sugars are integral components of complex glycans, bacterial cell walls, and plant polysaccharides. Their unique chirality, which often renders them non-metabolizable in humans, coupled with their specific biological activities, has positioned them as molecules of high interest in immunology, oncology, and drug development. This technical guide provides an in-depth exploration of the natural occurrence of key L-sugars, their profound biological significance, and the experimental methodologies used to study them.

Introduction: The Chirality of Life

In biochemistry, the vast majority of naturally occurring monosaccharides are of the D-configuration. This stereochemical preference is a fundamental characteristic of life, with metabolic pathways evolving to specifically recognize and process D-sugars like D-glucose for energy.[1][2] L-sugars, their non-superimposable mirror images, are far less common but are not mere biological curiosities.[1][3] They are selectively synthesized and incorporated into essential structures in bacteria, plants, and even mammals, where they mediate critical biological functions ranging from structural integrity to intercellular communication.[4][5][6] This guide focuses on the most significant naturally occurring L-sugars: L-Fucose, L-Rhamnose, L-Arabinose, and L-Sorbose.

Natural Occurrence and Quantitative Distribution of L-Sugars

L-sugars are found across various domains of life, from microbial polysaccharides to mammalian glycoproteins. Their distribution, however, is highly specific. The following sections detail the primary natural sources and, where available, the quantitative abundance of key L-sugars.

L-Fucose (6-deoxy-L-galactose)

A deoxyhexose crucial for mammals, L-fucose is a terminal sugar on many N- and O-linked glycans.[7][8] Its presence is vital for cell-cell recognition, immune responses, and host-microbe interactions.[6][9]

-

Natural Sources: L-fucose is found in mammalian glycoproteins and glycolipids, human milk oligosaccharides (HMOs), and in polysaccharides from marine algae (as fucoidan), fungi, and various plants.[8][9]

-

Significance: In mammals, fucosylation (the enzymatic addition of fucose) is critical for selectin-ligand interactions that mediate leukocyte trafficking during inflammation.[7] Fucosylated HMOs in breast milk help establish a healthy infant gut microbiome and prevent pathogen adhesion.[8] Aberrant fucosylation is a known hallmark of several cancers.[6]

L-Rhamnose (6-deoxy-L-mannose)

L-rhamnose is a deoxy sugar that is a ubiquitous component of bacterial cell walls and a common constituent of plant glycosides.[4][5]

-

Natural Sources: It is a primary component of the O-antigen in the lipopolysaccharide (LPS) of many Gram-negative bacteria, such as Pseudomonas aeruginosa and Escherichia coli.[5][10] It is also a major constituent of plant cell wall polysaccharides like pectin (in the form of rhamnogalacturonans).[4]

-

Significance: In pathogenic bacteria, the L-rhamnose-containing O-antigen is a major virulence factor and a target for the host immune system.[10] Because the biosynthetic pathway for its precursor, dTDP-L-rhamnose, is absent in humans, the enzymes in this pathway are attractive targets for novel antibacterial drugs.[5] In plants, it provides structural integrity to the cell wall.[4]

L-Arabinose

Unlike most other sugars, the L-enantiomer of arabinose is more common in nature than the D-form.[11] It is a five-carbon aldose (an aldopentose).

-

Natural Sources: L-arabinose is widely distributed in plants as a key component of the heteropolysaccharides hemicellulose (specifically arabinoxylans) and pectin. Significant sources include corn fiber, sugar beet pulp, and wheat bran.

-

Significance: L-arabinose has gained significant attention for its ability to selectively inhibit the intestinal enzyme sucrase, which is responsible for breaking down sucrose. This inhibitory action reduces the glycemic response to sucrose ingestion, making L-arabinose a functional food ingredient and a potential tool for managing blood sugar levels. It can also be fermented by gut bacteria into beneficial short-chain fatty acids.

L-Sorbose

L-Sorbose is a ketohexose that occurs in nature, though typically in small amounts. Its primary importance lies in its role as a key industrial intermediate.

-

Natural Sources: It is found in trace amounts in some fruits and plants. However, it is most commonly produced commercially via the microbial fermentation of D-sorbitol.

-

Significance: L-Sorbose is a critical precursor in the industrial synthesis of ascorbic acid (Vitamin C). Recent research has also uncovered a potential role for L-sorbose in cancer therapy. Studies have shown it can be internalized by cancer cells and phosphorylated, leading to the impairment of glycolysis, induction of reactive oxygen species, and ultimately, apoptosis, highlighting its potential as an anti-tumor agent.[7]

| L-Sugar | Natural Source | Typical Abundance | Reference |

| L-Fucose | Human Milk Oligosaccharides (HMOs) | 2'-Fucosyllactose (a major fucosylated HMO) can reach concentrations of ~3 g/L in early lactation. Total HMOs can be 5-15 g/L. | |

| Marine Brown Algae (as Fucoidan) | Varies significantly; can be a major component of the cell wall. | [9] | |

| L-Rhamnose | Bacterial Lipopolysaccharide (LPS) | Essential structural component of the O-antigen and/or core in many serotypes (e.g., P. aeruginosa, E. coli). The exact percentage varies by species and serotype. | |

| Plant Pectins (as Rhamnogalacturonan) | A key structural component of the pectin backbone. | [4] | |

| L-Arabinose | Corn Fiber (as Arabinoxylan) | Arabinoxylan extracts from corn fiber are composed of 37-39% arabinose. | |

| Sugar Beet Pulp | Rich source, a major byproduct of the sugar industry. | ||

| L-Sorbose | Fruits (e.g., Rowanberries) | Generally found in trace amounts. The related sugar alcohol, sorbitol, is much more abundant (e.g., 3-7 g/100g in rowanberries). | [3] |

| Microbial Fermentation | Primary method for industrial production from D-sorbitol. | ||

| Table 1: Quantitative Summary of L-Sugar Occurrence. This table summarizes the natural sources and abundance of key L-sugars. |

Biological Pathways and Regulatory Networks

The metabolism and function of L-sugars are governed by highly specific enzymatic pathways and regulatory systems. These systems provide insight into their biological roles and offer targets for therapeutic and biotechnological intervention.

The L-Arabinose Operon of E. coli

The catabolism of L-arabinose in Escherichia coli is a classic model system for gene regulation. The araBAD operon encodes the enzymes necessary to convert L-arabinose into D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway. Regulation is dually controlled by the AraC protein, which acts as both a repressor (in the absence of arabinose) and an activator (in its presence).[8]

Caption: Dual regulation of the E. coli araBAD operon by the AraC protein.

Mammalian Fucosylation Pathways

In mammals, L-fucose is not catabolized for energy but is instead activated for use in glycosylation. The activated donor substrate is Guanosine Diphosphate-L-fucose (GDP-L-fucose). There are two main pathways for its synthesis: the de novo pathway, which converts GDP-D-mannose to GDP-L-fucose, and the salvage pathway, which utilizes free L-fucose from dietary sources or lysosomal recycling.[4][7]

Caption: Mammalian de novo and salvage pathways for GDP-L-fucose synthesis.

Experimental Protocols

The study of L-sugars requires a range of specialized biochemical techniques for their extraction, synthesis of intermediates, and analysis. Below are detailed methodologies for key experimental procedures.

Protocol: Enzymatic Synthesis of GDP-L-Fucose

This protocol describes the preparative-scale synthesis of GDP-L-fucose from L-fucose using a recombinant bifunctional L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP) enzyme.

-

Principle: The FKP enzyme first catalyzes the phosphorylation of L-fucose to L-fucose-1-phosphate using ATP. Subsequently, the same enzyme catalyzes the reaction of L-fucose-1-phosphate with GTP to produce GDP-L-fucose and pyrophosphate. An inorganic pyrophosphatase is included to hydrolyze the pyrophosphate byproduct, driving the reaction to completion.

-

Materials:

-

L-Fucose

-

Adenosine 5'-triphosphate (ATP), disodium salt

-

Guanosine 5'-triphosphate (GTP), sodium salt

-

Tris-HCl buffer (1 M, pH 7.5)

-

MgCl₂ solution (1 M)

-

Recombinant FKP enzyme (e.g., from Bacteroides fragilis)

-

Inorganic Pyrophosphatase (PPA)

-

Deionized water

-

-

Procedure:

-

In a 15 mL centrifuge tube, prepare the reaction mixture by adding the following in order: 5.0 mL of 100 mM Tris-HCl buffer (pH 7.5), L-fucose (0.05 mmol, ~8.2 mg), ATP (0.05 mmol, ~27.5 mg), and GTP (0.05 mmol, ~26.1 mg).

-

Add MnSO₄ to a final concentration of 10 mM (optional, can enhance activity).

-

Add inorganic pyrophosphatase (approx. 90-100 units).

-

Initiate the reaction by adding the purified FKP enzyme (approx. 9-10 units).

-

Incubate the reaction mixture at 37°C for 5-6 hours with gentle shaking (e.g., 225 rpm).

-

Monitor reaction progress using TLC or HPLC. For TLC, spot on a silica plate and develop using a solvent system like isopropanol/water/ammonium hydroxide (7:2:1). GDP-fucose will have a lower Rf value than L-fucose.

-

Upon completion, terminate the reaction by boiling for 2 minutes or adding an equal volume of cold ethanol to precipitate the enzymes.

-

Centrifuge the mixture to pellet the precipitated protein. The supernatant contains the GDP-L-fucose, which can be purified by anion-exchange or size-exclusion chromatography.

-

Protocol: Acid Hydrolysis of Plant Polysaccharides for Monosaccharide Analysis

This protocol describes a two-step sulfuric acid hydrolysis to release constituent monosaccharides (like L-arabinose) from complex plant cell wall materials such as corn fiber.

-

Principle: A concentrated acid step at a controlled temperature is used for primary hydrolysis to break down highly resistant crystalline structures like cellulose. This is followed by a dilution and a secondary hydrolysis at a higher temperature to complete the depolymerization of all polysaccharides into their monomeric units.

-

Materials:

-

Dried, finely ground plant material (e.g., corn fiber, passed through an 80 µm sieve)

-

Sulfuric acid (H₂SO₄), 72% (w/w)

-

Deionized water

-

Internal standard solution (e.g., 2 g/L inositol)

-

Ammonia solution, 25% (w/w) for neutralization

-

-

Procedure:

-

Accurately weigh 20 mg of the dried plant material into a pressure-resistant glass tube.

-

Primary Hydrolysis: Add 0.25 mL of 72% H₂SO₄. Stir thoroughly with a glass rod to ensure the sample is completely wetted. Incubate at 25°C for 30 minutes.

-

Secondary Hydrolysis: Dilute the acid by adding 1.7 mL of deionized water to the tube. Add 1.0 mL of the inositol internal standard solution.

-

Seal the tube tightly and heat in a boiling water bath or heating block at 100°C for 120 minutes.

-

Cool the tube in an ice bath.

-

Carefully neutralize the hydrolysate by adding 0.6 mL of 25% ammonia solution under a fume hood.

-

Centrifuge to pellet any insoluble material (e.g., lignin). The supernatant contains the released monosaccharides and is ready for derivatization and analysis.

-

Protocol: GC-MS Analysis of Monosaccharides

This protocol details the derivatization and analysis of neutral sugar monomers (including L-arabinose, L-rhamnose, and L-fucose) by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is necessary to make the sugars volatile.

-

Principle: The aldehyde/ketone groups of the sugars are first protected by oximation. Then, the hydroxyl groups are converted to trimethylsilyl (TMS) ethers, creating volatile derivatives that can be separated by gas chromatography and identified by their characteristic mass spectra.

-

Materials:

-

Neutralized hydrolysate from Protocol 4.2 or other sugar standards.

-

Pyridine

-

Ethylhydroxylamine hydrochloride (EtOx) solution (40 mg/mL in pyridine)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

-

Ethyl acetate

-

-

Procedure:

-

Sample Preparation: Transfer an aliquot (e.g., 200 µL) of the aqueous sugar solution to a GC vial and evaporate to complete dryness under a stream of nitrogen or using a vacuum concentrator.

-

Oximation: Add 200 µL of the EtOx solution to the dried sample. Seal the vial and heat at 70°C for 30 minutes.

-

Cool the sample to room temperature.

-

Silylation: Add 120 µL of BSTFA to the vial. Reseal and heat at 70°C for another 30 minutes.

-

Cool the sample to room temperature. The sample can be diluted with ethyl acetate if necessary. The derivatized sample is now ready for injection.

-

GC-MS Analysis:

-

Injector: Split/splitless, 250°C.

-

Column: DB-5ms or equivalent (e.g., 60 m × 0.25 mm × 0.25 µm).

-

Carrier Gas: Helium, constant flow (e.g., 1 mL/min).

-

Oven Program: Start at 80°C, ramp to 190°C at 2.5°C/min, then ramp to 252°C at 2°C/min, and finally ramp to 310°C at 25°C/min and hold.

-

MS Detector: Electron Impact (EI) mode at 70 eV. Scan range m/z 50-650.

-

-

-

Data Analysis: Identify sugar peaks based on their retention times relative to standards and confirm identity by comparing their mass spectra to a library. Quantify using the peak area of the internal standard.

Caption: Workflow for the analysis of monosaccharides from plant material.

Conclusion and Future Directions

L-sugars, while rare compared to their D-isomers, are far from insignificant. They are key players in bacterial pathogenesis, plant structural biology, and mammalian cell recognition. Their unique properties, such as the sucrase-inhibiting effect of L-arabinose and the anti-tumor potential of L-sorbose, underscore their vast potential in the development of functional foods, novel therapeutics, and anti-infective agents. As analytical techniques become more sensitive and enzymatic tools for their synthesis and modification become more accessible, the exploration of the "L-glycome" will undoubtedly uncover further biological roles and create new opportunities for innovation in biotechnology and medicine. The detailed protocols and pathways provided in this guide serve as a foundational resource for researchers poised to explore this exciting frontier of glycobiology.

References

- 1. Biosynthesis of the Common Polysaccharide Antigen of Pseudomonas aeruginosa PAO1: Characterization and Role of GDP-d-Rhamnose:GlcNAc/GalNAc-Diphosphate-Lipid α1,3-d-Rhamnosyltransferase WbpZ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. goldbio.com [goldbio.com]

- 3. mpbio.com [mpbio.com]

- 4. Heterogeneity of the L-rhamnose residue in the outer core of Pseudomonas aeruginosa lipopolysaccharide, characterized by using human monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Heterogeneity of the L-rhamnose residue in the outer core of Pseudomonas aeruginosa lipopolysaccharide, characterized by using human monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Showing Compound L-Sorbose (FDB001126) - FooDB [foodb.ca]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. Biosynthesis of the core part of the lipopolysaccharide of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

The Cornerstone of Unnatural Nucleosides: L-Ribose in the Synthesis of L-Nucleoside Analogues

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-nucleoside analogues, the mirror images of their naturally occurring D-counterparts, represent a pivotal class of therapeutic agents, exhibiting potent antiviral and anticancer activities. Their unnatural stereochemistry confers remarkable resistance to degradation by cellular enzymes, enhancing their bioavailability and therapeutic window. At the heart of the synthesis of these crucial molecules lies L-ribose, a rare sugar that serves as the fundamental chiral building block. This technical guide delves into the critical role of this compound in the synthesis of L-nucleoside analogues, providing a comprehensive overview of synthetic strategies, detailed experimental protocols, and quantitative data to support researchers in this dynamic field.

The Strategic Importance of this compound

This compound, the enantiomer of the ubiquitous D-ribose, is an ideal starting material for the synthesis of L-nucleoside analogues.[1][2] Its pre-defined stereochemistry is the key to constructing the unnatural L-configuration of the final nucleoside products. While historically a rare and expensive sugar, advances in both chemical and enzymatic synthesis have made this compound more accessible, fueling the development of novel L-nucleoside-based therapeutics.[3]

Chemical Synthesis of L-Nucleoside Analogues from this compound

The primary challenge in synthesizing L-nucleoside analogues is the stereoselective formation of the glycosidic bond between the this compound moiety and the nucleobase. The Vorbrüggen glycosylation (silyl-Hilbert-Johnson reaction) is a widely employed and robust method to achieve this transformation with high stereocontrol.[4][5]

The Vorbrüggen Glycosylation Pathway

The general workflow for the Vorbrüggen glycosylation involves the activation of a protected this compound derivative and its subsequent coupling with a silylated nucleobase under the influence of a Lewis acid catalyst.

Caption: General workflow of the Vorbrüggen glycosylation for L-nucleoside analogue synthesis.

Experimental Protocols

Preparation of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-L-ribofuranose (A Key this compound Intermediate)

This protocol describes a common method to prepare a key activated this compound donor for glycosylation reactions.

Materials:

-

This compound

-

Acetic Anhydride

-

Pyridine

-

Benzoyl Chloride

-

Dichloromethane (DCM)

-

Sodium Bicarbonate (aq. solution)

-

Magnesium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

Acetylation: Suspend this compound in a mixture of acetic anhydride and pyridine at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Quench the reaction with ice and extract the product with dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude tetra-O-acetyl-L-ribose.

-

Benzoylation: Dissolve the crude product in pyridine and cool to 0°C. Add benzoyl chloride dropwise and stir the reaction at room temperature until completion.

-

Final Work-up and Purification: Perform an aqueous work-up similar to step 2. Purify the crude product by silica gel column chromatography to yield 1-O-acetyl-2,3,5-tri-O-benzoyl-β-L-ribofuranose.

Vorbrüggen Glycosylation of a Silylated Nucleobase with Protected this compound

This protocol outlines the coupling of a silylated nucleobase with the prepared this compound derivative.

Materials:

-

Nucleobase (e.g., Uracil, Adenine)

-

Hexamethyldisilazane (HMDS)

-

Trimethylsilyl Chloride (TMSCl)

-

1-O-Acetyl-2,3,5-tri-O-benzoyl-β-L-ribofuranose

-

Lewis Acid (e.g., Trimethylsilyl trifluoromethanesulfonate - TMSOTf)

-

Anhydrous Acetonitrile

-

Sodium Bicarbonate (aq. solution)

-

Ethyl Acetate

-

Magnesium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

Silylation of Nucleobase: Reflux the nucleobase in a mixture of HMDS and a catalytic amount of TMSCl until a clear solution is obtained. Remove the excess silylating agents under vacuum.

-

Glycosylation: Dissolve the silylated nucleobase and the protected this compound in anhydrous acetonitrile under an inert atmosphere. Cool the solution to 0°C and add the Lewis acid (e.g., TMSOTf) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitored by TLC).

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by silica gel column chromatography to obtain the protected L-nucleoside.

Deprotection of the L-Nucleoside Analogue

This final step removes the protecting groups to yield the desired L-nucleoside analogue.

Materials:

-

Protected L-Nucleoside

-

Sodium Methoxide in Methanol (catalytic)

-

Methanol

-

Amberlite IR-120 (H⁺) resin

Procedure:

-

Deprotection: Dissolve the protected L-nucleoside in methanol and add a catalytic amount of sodium methoxide in methanol. Stir the reaction at room temperature and monitor by TLC.

-

Neutralization: Once the reaction is complete, neutralize the mixture with Amberlite IR-120 (H⁺) resin.

-

Purification: Filter the resin and concentrate the filtrate. The crude product can be further purified by recrystallization or column chromatography to yield the final L-nucleoside analogue.

Quantitative Data Summary

The efficiency of L-nucleoside synthesis is highly dependent on the specific nucleobase, protecting groups, and reaction conditions. The following table summarizes representative yields for the synthesis of various L-nucleoside analogues.

| L-Nucleoside Analogue | Starting Material (Base) | Glycosylation Yield (%) | Deprotection Yield (%) | Overall Yield (%) | Reference |

| L-Uridine | Uracil | ~85 | ~90 | ~76 | [6] |

| L-Cytidine | Cytosine | ~80 | ~88 | ~70 | [6] |

| L-Adenosine | Adenine | ~75 | ~85 | ~64 | [6] |

| L-Guanosine | Guanine | ~60 | ~80 | ~48 | [6] |

| Telbivudine (L-Thymidine) | Thymine | >90 | >95 | >85 | [1] |

Note: Yields are approximate and can vary based on specific experimental conditions.

Enzymatic Approaches to this compound and L-Nucleoside Synthesis

While chemical synthesis is well-established, enzymatic methods offer advantages in terms of stereoselectivity and milder reaction conditions.[7] Enzymes such as L-arabinose isomerase can be used to produce this compound from more abundant L-arabinose.[8] Furthermore, nucleoside phosphorylases can catalyze the transglycosylation reaction to synthesize L-nucleosides, although this approach is often limited by substrate specificity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. madridge.org [madridge.org]

The Enzymatic Landscape of L-Ribose Metabolism: A Technical Guide for Researchers

Abstract

L-Ribose, a rare monosaccharide, is a critical chiral precursor for the synthesis of L-nucleoside analogues, a class of potent antiviral and anticancer drugs. Unlike its D-enantiomer, this compound is not abundant in nature, and consequently, dedicated metabolic pathways for its catabolism are not well-established in most organisms. However, significant research has focused on the enzymatic production of this compound from more abundant pentoses, primarily L-arabinose. This technical guide provides an in-depth overview of the known enzymatic pathways associated with this compound metabolism, with a strong emphasis on the biocatalytic production routes. It also proposes a putative catabolic pathway based on the established metabolism of related L-sugars. This document is intended for researchers, scientists, and drug development professionals, providing detailed experimental methodologies, quantitative enzymatic data, and visual pathway representations to facilitate further research and development in this field.

Introduction